molecular formula C21H26Cl2N2O3S B4313759 N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE

Cat. No.: B4313759
M. Wt: 457.4 g/mol
InChI Key: YBOCEQDRZVSJOR-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE is a complex organic compound that features a unique adamantylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylmethyl group and its subsequent attachment to the benzamide core. Key steps include:

    Formation of the Adamantylmethyl Group: This can be achieved through the alkylation of adamantane with suitable reagents.

    Introduction of the Dichloro Groups: Chlorination reactions are employed to introduce the dichloro substituents on the benzene ring.

    Sulfonamide Formation: The sulfonamide group is introduced through reactions involving sulfonyl chlorides and amines under controlled conditions.

    Final Coupling: The adamantylmethyl group is coupled with the benzamide core using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts (e.g., Lewis acids) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism by which N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)trifluoroacetamide
  • Alpha-ethyl-1-adamantylmethyl N-isopropylcarbamate

Uniqueness

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE is unique due to its combination of an adamantylmethyl group with a dichloro-substituted benzamide core and a sulfonamide group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O3S/c22-17-7-18(23)19(29(27,28)25-15-1-2-15)6-16(17)20(26)24-11-21-8-12-3-13(9-21)5-14(4-12)10-21/h6-7,12-15,25H,1-5,8-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOCEQDRZVSJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE

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